molecular formula C25H21N3O3 B11596832 2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide

Cat. No.: B11596832
M. Wt: 411.5 g/mol
InChI Key: BQXPVPCPYBTVIL-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole group, a dimethylamino phenyl group, and a quinoline carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole group through the cyclization of catechol derivatives with formaldehyde. The quinoline carboxamide group can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated quinoline rings .

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole group, a dimethylamino phenyl group, and a quinoline carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-28(2)18-10-8-17(9-11-18)26-25(29)20-14-22(27-21-6-4-3-5-19(20)21)16-7-12-23-24(13-16)31-15-30-23/h3-14H,15H2,1-2H3,(H,26,29)

InChI Key

BQXPVPCPYBTVIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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